molecular formula C8H12N2OS B13482858 2-Amino-4-(thiophen-2-yl)butanamide

2-Amino-4-(thiophen-2-yl)butanamide

Cat. No.: B13482858
M. Wt: 184.26 g/mol
InChI Key: WNQBDOAWBWPRRQ-UHFFFAOYSA-N
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Description

2-Amino-4-(thiophen-2-yl)butanamide is an organic compound that features a thiophene ring, an amino group, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(thiophen-2-yl)butanamide typically involves the activation of 2-(thiophen-2-yl)acetic acid to form 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminothiophene-3-carbonitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions, purification processes, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(thiophen-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-Amino-4-(thiophen-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(thiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and amino group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(thiophen-2-yl)butanamide is unique due to its specific combination of a thiophene ring, an amino group, and a butanamide chain. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-amino-4-thiophen-2-ylbutanamide

InChI

InChI=1S/C8H12N2OS/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H2,10,11)

InChI Key

WNQBDOAWBWPRRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC(C(=O)N)N

Origin of Product

United States

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